molecular formula C16H26N2 B5829264 4-[[cyclohexyl(methyl)amino]methyl]-N,N-dimethylaniline

4-[[cyclohexyl(methyl)amino]methyl]-N,N-dimethylaniline

Cat. No.: B5829264
M. Wt: 246.39 g/mol
InChI Key: WQPLWQPEWGWBEL-UHFFFAOYSA-N
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Description

4-[[cyclohexyl(methyl)amino]methyl]-N,N-dimethylaniline is an organic compound with the molecular formula C14H22N2. It is a derivative of aniline, featuring a cyclohexyl group and a dimethylamino group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

4-[[cyclohexyl(methyl)amino]methyl]-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[cyclohexyl(methyl)amino]methyl]-N,N-dimethylaniline typically involves the reaction of aniline derivatives with cyclohexylmethylamine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to optimize the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of impurities. Additionally, industrial methods often incorporate purification steps such as distillation or crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-[[cyclohexyl(methyl)amino]methyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated aniline derivatives.

Mechanism of Action

The mechanism of action of 4-[[cyclohexyl(methyl)amino]methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction mechanisms, where the compound modulates cellular responses through its interaction with key proteins.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: Lacks the cyclohexyl group, making it less sterically hindered.

    Cyclohexylamine: Does not have the dimethylamino group, resulting in different reactivity.

    Aniline: The parent compound, simpler in structure and more reactive.

Uniqueness

4-[[cyclohexyl(methyl)amino]methyl]-N,N-dimethylaniline is unique due to the presence of both cyclohexyl and dimethylamino groups, which confer distinct chemical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted applications.

Properties

IUPAC Name

4-[[cyclohexyl(methyl)amino]methyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2/c1-17(2)15-11-9-14(10-12-15)13-18(3)16-7-5-4-6-8-16/h9-12,16H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPLWQPEWGWBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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